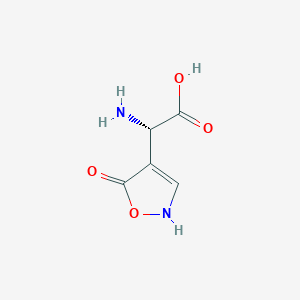
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid can be achieved through various synthetic routes. One common method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the use of toxic metal catalysts . These methods often employ (3 + 2) cycloaddition reactions to form the isoxazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-component reactions (MCRs) that are efficient and minimize by-products . These reactions typically use malononitrile, aromatic aldehydes, and other suitable reactants under specific conditions to yield the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives.
Applications De Recherche Scientifique
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-a-Amino-2,5-dihydro-5-oxo-4-isoxazolepropanoic acid N2-glucoside
- 5-oxo-4,5-dihydro-2-furylacetic acid
- 5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1
Uniqueness
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
130620-57-4 |
|---|---|
Formule moléculaire |
C5H6N2O4 |
Poids moléculaire |
158.11 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(5-oxo-2H-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-11-5(2)10/h1,3,7H,6H2,(H,8,9)/t3-/m0/s1 |
Clé InChI |
FAPBVGGLODVFDG-VKHMYHEASA-N |
SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
SMILES isomérique |
C1=C(C(=O)ON1)[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(C(=O)ON1)C(C(=O)O)N |
Synonymes |
4-Isoxazoleaceticacid,alpha-amino-2,5-dihydro-5-oxo-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















